molecular formula C16H14ClN3O B3117361 2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline CAS No. 222838-33-7

2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline

Cat. No. B3117361
CAS RN: 222838-33-7
M. Wt: 299.75 g/mol
InChI Key: LIUOORDMFAVVFQ-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline (2-CPO) is an organic compound with a wide range of applications in the fields of scientific research, drug development, and industrial production. This compound is known to have a number of biochemical and physiological effects, as well as being used in a variety of lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazoles, including compounds structurally related to 2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline, are synthesized through a variety of methods involving condensation and cyclization reactions. These heterocycles serve as pharmacophores in numerous biologically active compounds, highlighting their importance in both combinatorial and medicinal chemistry. The synthesis of these compounds often employs reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine, indicating a versatile approach to obtaining heterocyclic skeletons with widespread biological activities (A. M. Dar & Shamsuzzaman, 2015).

Therapeutic Applications

The derivatives of pyrazole and pyrazoline exhibit a broad spectrum of biological and pharmacological activities. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and neuroprotective effects. The pyrazoline class, in particular, has been identified for its neuroprotective properties, demonstrating potential in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's. Their ability to inhibit enzymes like acetylcholine esterase and monoamine oxidase suggests promising therapeutic applications in treating psychiatric and neurodegenerative disorders (M. Ahsan et al., 2022; B. Mathew et al., 2013).

Anticancer Activity

Recent updates in synthetic strategies for pyrazoline derivatives have underscored their significance in the development of new anticancer agents. The exploration of pyrazoline's anticancer activity has expanded, with various derivatives being synthesized to demonstrate significant biological effects against cancer cells. This research suggests a promising avenue for the discovery of new anticancer therapies based on pyrazoline chemistry (Pushkar Kumar Ray et al., 2022).

Role in Drug Discovery

The diverse therapeutic applications of pyrazolines, ranging from antimicrobial to anticancer activities, highlight their importance in drug discovery. The synthesis of novel pyrazoline derivatives through multicomponent reactions has been particularly valuable, offering a pathway to a variety of biologically active molecules. These derivatives not only contribute to a deeper understanding of the structural requirements for biological activity but also facilitate the development of potential new drugs (Diana Becerra et al., 2022).

Mechanism of Action

Target of Action

The compound, also known as Pyraclostrobin , is a member of the strobilurin group of fungicides . Its primary target is the mitochondrial respiration process in fungal cells . By inhibiting this process, it disrupts the production of energy-rich ATP, which is essential for various cellular processes .

Mode of Action

Pyraclostrobin acts by blocking electron transfer within the respiratory chain in the mitochondria . This inhibition of mitochondrial respiration leads to a severe disruption of important cellular biochemical processes, resulting in the cessation of fungal growth .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial respiration process, specifically the electron transfer within the respiratory chain . The disruption of this pathway leads to a reduction in the production of ATP, severely affecting the energy-dependent processes in the fungal cell .

Pharmacokinetics

After oral administration of radiolabelled Pyraclostrobin to rats, about 50% of the dose was absorbed . Concentrations of radiolabel in the blood peaked initially after 30 minutes, followed by a secondary peak at 8 or 24 hours . The majority (74-91%) of the radiolabelled dose was eliminated in the faeces, with the remainder (10-13%) in the urine . The metabolism of Pyraclostrobin proceeds through three main pathways .

Result of Action

The result of Pyraclostrobin’s action is the cessation of fungal growth . This is achieved by disrupting important cellular biochemical processes through the inhibition of mitochondrial respiration .

Action Environment

Pyraclostrobin is stable in aqueous solution in the dark at pH 4, 5, and 7 (25°C and 50°C) . At pH 9, a very slow degradation was observed at ambient temperature . The rate constant for the reaction of Pyraclostrobin with OH radicals is 206.3747 x 10-12 cm3/molecule.s, and its atmospheric degradation half-life is 1.87 hours . These factors indicate that environmental conditions such as pH, temperature, and light exposure can influence the action, efficacy, and stability of Pyraclostrobin .

properties

IUPAC Name

2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-13-5-7-14(8-6-13)20-10-9-16(19-20)21-11-12-3-1-2-4-15(12)18/h1-10H,11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUOORDMFAVVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=NN(C=C2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline

Synthesis routes and methods

Procedure details

At 20-25° C. and a hydrogen pressure of 20 bar, a mixture of 30 g (90 mmol) of 2-[1-(4-chlorophenyl)pyrazol-3-yl]oxymethylnitrobenzene and 2 g of platinum on activated carbon (5%) in 200 ml of ethyl acetate was hydrogenated with stirring for approximately 20 hours. The mixture was filtered through Al2O3 and the solvent was removed from the filtrate by distillation, giving 23.3 g of the aniline as yellow crystals of m.p. 81-83° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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30 g
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reactant
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2 g
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catalyst
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200 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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